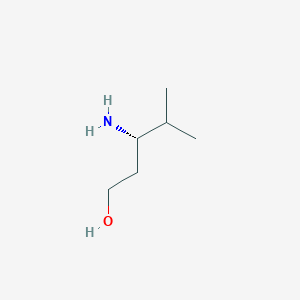

(S)-3-amino-4-methylpentan-1-ol

Vue d'ensemble

Description

(S)-3-amino-4-methylpentan-1-ol is an organic compound with the molecular formula C6H15NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-3-amino-4-methylpentan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, (S)-3-amino-4-methylpentan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or amide. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.

Analyse Des Réactions Chimiques

Oxidation Reactions

(S)-3-amino-4-methylpentan-1-ol undergoes oxidation primarily at the hydroxyl group. The reaction pathway depends on the oxidizing agent and conditions:

Mechanistic Insights :

-

The primary alcohol is oxidized to an aldehyde or ketone via a two-electron transfer process.

-

The amino group remains protonated under acidic conditions, minimizing side reactions.

Reduction Reactions

The amino group in this compound can be reduced, though this is less common due to the stability of the amine:

Note : Reduction of the hydroxyl group is typically prioritized over the amino group due to the lower bond dissociation energy of C–OH vs. C–NH₂.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

Mechanistic Pathway :

-

Proceeds via a two-step process: protonation of the hydroxyl group followed by nucleophilic attack by the halide ion.

Enzymatic and Biological Interactions

This compound interacts with biological systems through specific pathways:

-

Transamination : Serves as a substrate for transaminases, transferring its amino group to α-keto acids (e.g., α-ketoglutarate) to form glutamate analogs .

-

Enzyme Modulation : Binds to allosteric sites of phosphatases (e.g., SHP1), stabilizing active conformations and enhancing catalytic activity .

Key Study :

In enzymatic assays, this compound derivatives demonstrated selective activation of SHP1 (EC₅₀ = 1.54–2.10 μM) with >32-fold selectivity over SHP2, highlighting its potential in targeted therapeutics .

Stability and Side Reactions

Applications De Recherche Scientifique

(S)-3-amino-4-methylpentan-1-ol has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of (S)-3-amino-4-methylpentan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-3-amino-4-methylpentan-1-ol: The enantiomer of (S)-3-amino-4-methylpentan-1-ol, with similar chemical properties but different biological activities.

3-amino-4-methylpentanoic acid: A structurally related compound with a carboxylic acid group instead of a hydroxyl group.

4-methylpentan-1-amine: A similar compound lacking the hydroxyl group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an amino and a hydroxyl group

Activité Biologique

(S)-3-amino-4-methylpentan-1-ol, also known as a chiral amino alcohol, is a compound of interest in medicinal chemistry due to its unique structural features, including an amino group and a hydroxyl group. This compound is part of the broader category of amino alcohols, which are recognized for their diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure includes a pentane backbone with a methyl group and an amino group at specific positions, contributing to its reactivity and biological activity. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 115.19 g/mol |

| Functional Groups | Amino, Hydroxyl |

| Stereochemistry | Chiral (S configuration) |

Biological Activity

This compound exhibits several notable biological activities that make it a candidate for further research:

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit certain enzymes, such as ADAMTS-4 and ADAMTS-5, which are involved in extracellular matrix remodeling. These enzymes play significant roles in conditions like osteoarthritis. For instance, studies have shown that specific derivatives can inhibit these enzymes with IC values as low as 0.8 μM, highlighting the potential of amino alcohols in therapeutic development .

Neurotransmitter Interaction

This compound may interact with neurotransmitter systems, influencing synaptic transmission and neuronal activity. Its dual functional groups (amino and hydroxyl) suggest it could act as a ligand or substrate in various biochemical assays . Detailed studies are necessary to elucidate its precise interactions and effects on biological systems.

Pharmacological Potential

The compound's structural features suggest it could have applications in drug development, particularly in designing new therapeutic agents targeting neurological disorders or conditions involving extracellular matrix degradation. The presence of both an amino group and a hydroxyl group enhances its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.

Synthesis and Applications

Numerous synthetic routes have been explored for producing this compound, emphasizing its utility in organic synthesis. The compound serves as a building block for various bioactive molecules, making it valuable across multiple fields.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Amino-4-methylpentan-1-ol | Lacks phenyl group | Simpler structure; less biological activity |

| 2-Amino-2-methylpropanol | Branched structure; no phenyl | More sterically hindered |

| Phenylalanine | Aromatic amino acid | Naturally occurring; essential nutrient |

| 4-Methylphenylalanine | Similar amino acid structure | Increased hydrophobicity |

The unique configuration of this compound enhances its biological activity compared to simpler structures .

Propriétés

IUPAC Name |

(3S)-3-amino-4-methylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)6(7)3-4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQOIAYHBXCGIO-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.